molecular formula C12H10ClN3O4S B2890751 ((4-Chloro-2-nitrophenyl)sulfonyl)(4-pyridylmethyl)amine CAS No. 1022750-31-7

((4-Chloro-2-nitrophenyl)sulfonyl)(4-pyridylmethyl)amine

Cat. No.: B2890751
CAS No.: 1022750-31-7
M. Wt: 327.74
InChI Key: VWTNHMNYUKMSLD-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(4-pyridylmethyl)amine is a chemical compound with a complex structure that includes a chlorinated nitrophenyl group, a sulfonyl group, and a pyridylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-pyridylmethyl)amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 4-pyridylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)(4-pyridylmethyl)amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The sulfonyl group can be oxidized further to sulfone derivatives using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Chloro-2-aminophenylsulfonyl(4-pyridylmethyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ((4-Chloro-2-nitrophenyl)sulfonyl)(4-pyridylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used as a precursor for the development of pharmaceuticals. Its structural components are of interest for designing molecules with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-pyridylmethyl)amine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would depend on the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine
  • ((4-Chloro-2-nitrophenyl)sulfonyl)(3-pyridylmethyl)amine

Uniqueness

((4-Chloro-2-nitrophenyl)sulfonyl)(4-pyridylmethyl)amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a nitro group and a sulfonyl group provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

4-chloro-2-nitro-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4S/c13-10-1-2-12(11(7-10)16(17)18)21(19,20)15-8-9-3-5-14-6-4-9/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTNHMNYUKMSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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